Oseltamivir-13C2,d3 Acid is a deuterated derivative of Oseltamivir acid, which is the active metabolite of Oseltamivir phosphate. This compound is primarily known for its role as a selective inhibitor of the influenza virus neuraminidase, an enzyme critical for viral replication. The molecular formula for Oseltamivir-13C2,d3 Acid is with a molar mass of 284.36 g/mol. The inclusion of stable isotopes such as carbon-13 and deuterium enhances its utility in metabolic studies and drug tracking due to its distinguishable mass characteristics during analytical procedures .
Oseltamivir-13C2,d3 Acid exhibits potent biological activity against both influenza A and B viruses. Its inhibitory concentration (IC50) against influenza neuraminidase is reported to be approximately 2 nM, indicating high efficacy in blocking viral replication. The deuterated form allows for better tracking in pharmacokinetic studies, providing insights into its metabolism and distribution within biological systems .
The synthesis of Oseltamivir-13C2,d3 Acid typically involves the incorporation of stable isotopes into the Oseltamivir molecule during its chemical synthesis. This can be achieved through various methods, including:
These methods allow for precise control over isotopic labeling, which is crucial for analytical applications .
Oseltamivir-13C2,d3 Acid is primarily used in research settings, particularly in:
Interaction studies involving Oseltamivir-13C2,d3 Acid focus on its binding affinity to neuraminidase and its metabolic interactions within biological systems. These studies help elucidate how modifications in the compound affect its efficacy and safety profile. Additionally, they explore potential interactions with other antiviral drugs or compounds that may alter its pharmacokinetics or pharmacodynamics .
Oseltamivir-13C2,d3 Acid shares similarities with several other antiviral compounds, particularly those targeting neuraminidase. Below are some comparable compounds along with their unique features:
| Compound Name | Unique Features |
|---|---|
| Oseltamivir Phosphate | Prodrug form that converts to Oseltamivir acid; widely used for influenza treatment. |
| Zanamivir | Another neuraminidase inhibitor; administered via inhalation; different pharmacokinetic profile. |
| Peramivir | Administered intravenously; used for severe influenza cases; has a different chemical structure but similar action mechanism. |
| Baloxavir Marboxil | A cap-dependent endonuclease inhibitor; represents a different mechanism of action compared to neuraminidase inhibitors. |
Oseltamivir-13C2,d3 Acid's unique isotopic labeling allows for advanced studies in drug metabolism that are not possible with non-labeled compounds, making it particularly valuable in research contexts focused on understanding drug behavior in biological systems .
The synthesis of Oseltamivir-13C2,d3 Acid requires sophisticated isotopic labeling strategies that introduce both carbon-13 and deuterium atoms at specific positions while maintaining the structural integrity and biological activity of the parent compound. Several synthetic approaches have been developed to produce this isotopically labeled analog of oseltamivir acid, the active metabolite of the antiviral drug oseltamivir phosphate [1] [2].
The most commonly employed synthetic route for Oseltamivir-13C2,d3 Acid follows the established shikimic acid pathway, which has been the foundation of industrial oseltamivir synthesis since its development by Gilead Sciences [3] [4]. This approach begins with naturally occurring (-)-shikimic acid as the starting material and incorporates isotopic labels through strategic modifications during key synthetic steps [5] [6].
The synthetic sequence typically involves eight to fourteen steps, depending on the specific isotopic labeling strategy employed [3] [4]. The process commences with the preparation of shikimic acid derivatives that contain the desired carbon-13 and deuterium labels. The 3,4-pentylidene acetal mesylate intermediate is prepared through esterification with ethanol and thionyl chloride, followed by ketalization with p-toluenesulfonic acid and 3-pentanone, and subsequent mesylation with triethylamine and methanesulfonyl chloride [1].
A critical aspect of the isotopic synthesis involves the selective introduction of carbon-13 atoms at predetermined positions within the cyclohexene ring system. This is typically achieved through the use of 13C-labeled building blocks or through strategic incorporation during ring-forming reactions [7]. The deuterium labeling is accomplished through the use of deuterated reagents or through hydrogen-deuterium exchange reactions under carefully controlled conditions [2] [8].
Alternative synthetic approaches have been developed to avoid the use of potentially hazardous azide chemistry, which has been a safety concern in traditional oseltamivir synthesis [5] [9]. These azide-free routes employ different nitrogen-introducing strategies while maintaining the ability to incorporate isotopic labels effectively. The azide-free synthesis reported by Karpf and Trussardi provides a safer alternative that can be adapted for isotopic labeling [1].
Recent advances in continuous flow chemistry and enabling technologies have been applied to isotopic oseltamivir synthesis, offering improved yields and better control over isotopic incorporation [5]. These methods allow for more precise placement of isotopic labels and can reduce the overall synthetic complexity while maintaining high isotopic purity.
The incorporation of stable isotopes into oseltamivir acid requires sophisticated labeling strategies that ensure high isotopic enrichment while preserving the molecular structure and stereochemistry of the target compound [10] [11]. The dual labeling approach used for Oseltamivir-13C2,d3 Acid involves the strategic placement of two carbon-13 atoms and three deuterium atoms at specific positions within the molecule [8] [7].
Carbon-13 labeling is typically achieved through the use of 13C-enriched starting materials or building blocks. The most effective approach involves incorporating 13C-labeled acetate or other carbon sources during key bond-forming reactions [12] [13]. The isotopic enrichment is carefully monitored throughout the synthesis to ensure that the final product maintains the desired 13C content, typically greater than 98% isotopic purity [14].
Deuterium incorporation requires particular attention to the stability of the deuterium-carbon bonds under the reaction conditions employed [15]. Deuterium atoms must be positioned at non-exchangeable sites to prevent loss through solvent exchange or other chemical processes [15]. The three deuterium atoms in Oseltamivir-13C2,d3 Acid are strategically placed on carbon atoms that are not adjacent to heteroatoms or other exchangeable positions [2] [8].
The isotopic labeling methodology employs established principles from stable isotope chemistry [11] [12]. The selection of appropriate isotopic precursors is crucial for achieving high isotopic incorporation efficiency. For carbon-13 labeling, 13C-labeled building blocks such as 13C-acetate, 13C-formaldehyde, or other specifically labeled precursors are utilized depending on the synthetic route [10] [12].
Deuterium labeling strategies include the use of deuterated solvents, deuterated reducing agents, or deuterated alkylating reagents [10] [16]. The kinetic isotope effect associated with deuterium substitution must be considered during reaction optimization to ensure complete conversion and high isotopic retention [10]. Special attention is given to reaction conditions that might promote deuterium-hydrogen exchange, such as acidic or basic conditions, elevated temperatures, or the presence of protic solvents [15].
Quality control measures are implemented throughout the labeling process to monitor isotopic incorporation and prevent isotopic scrambling [16] [14]. Advanced analytical techniques, including high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, are employed to verify the isotopic content and distribution within the labeled compound [14] [17].
The purification of Oseltamivir-13C2,d3 Acid requires specialized techniques that can effectively separate the isotopically labeled compound from unlabeled impurities, partially labeled species, and other synthetic byproducts while maintaining the integrity of the isotopic labels [18] [19]. The purification process is particularly challenging due to the subtle differences in physical and chemical properties between isotopically labeled and unlabeled compounds [14].
High-performance liquid chromatography serves as the primary purification method for Oseltamivir-13C2,d3 Acid [18] [20]. Reverse-phase chromatography using C18 stationary phases provides excellent separation efficiency for oseltamivir analogs [21] [22]. The mobile phase typically consists of acetonitrile and aqueous buffer systems, with careful optimization of pH and ionic strength to achieve optimal resolution [20] [21].
The chromatographic separation is optimized to resolve isotopically labeled compounds from their unlabeled counterparts [17] [22]. While the retention time differences between labeled and unlabeled species are typically small, careful method development can achieve baseline separation under optimized conditions [14]. The use of gradient elution profiles allows for the separation of multiple impurities and the isolation of the desired isotopically labeled product [21].
Crystallization techniques play a crucial role in the final purification and isolation of Oseltamivir-13C2,d3 Acid [19]. Recrystallization from appropriate solvent systems, such as water-alcohol mixtures, provides an effective means of achieving high chemical and isotopic purity [19]. The crystallization conditions must be carefully controlled to prevent isotopic exchange or degradation of the labeled compound.
Solid-phase extraction methods are employed for preliminary purification and concentration of the labeled compound [23] [24]. These techniques allow for the removal of salts, polar impurities, and other contaminants that might interfere with subsequent purification steps [24]. The selection of appropriate sorbent materials and elution conditions is critical for maintaining isotopic integrity during the extraction process.
Advanced purification techniques, including preparative high-performance liquid chromatography and supercritical fluid chromatography, may be employed for high-purity applications [18]. These methods provide superior resolution and can achieve isotopic purities exceeding 99% when properly optimized [14]. The purification process is monitored using analytical techniques that can accurately assess both chemical purity and isotopic enrichment [17] [22].
Ion-exchange chromatography represents another valuable purification approach, particularly for the separation of ionic forms of oseltamivir and its analogs [17]. The technique exploits differences in charge distribution and can be particularly effective for removing charged impurities and achieving high-purity preparations [17].
The comprehensive analytical characterization of Oseltamivir-13C2,d3 Acid requires a multifaceted approach employing various spectroscopic and chromatographic techniques to confirm the molecular structure, isotopic composition, and purity of the labeled compound [17] [25] [26]. The analytical strategy must address both the chemical identity and the isotopic labeling pattern to ensure product quality and compliance with pharmaceutical standards [14] [17].
Nuclear magnetic resonance spectroscopy serves as the cornerstone analytical technique for structural confirmation and isotopic analysis of Oseltamivir-13C2,d3 Acid [17] [25] [26]. Proton nuclear magnetic resonance provides detailed information about the molecular structure and can confirm the presence and position of deuterium atoms through the analysis of integration patterns and coupling constants [25] [27]. The deuterium substitution results in simplified splitting patterns and reduced integration values at the labeled positions [25].
Carbon-13 nuclear magnetic resonance spectroscopy directly confirms the incorporation and position of 13C labels within the molecule [25] [26]. The 13C nuclear magnetic resonance spectrum exhibits enhanced signal intensity at the labeled carbon positions, allowing for precise determination of isotopic enrichment and labeling distribution [25]. Two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments, provide additional structural confirmation and connectivity information [26] [28].
High-resolution mass spectrometry represents an essential analytical tool for confirming the molecular weight and isotopic composition of Oseltamivir-13C2,d3 Acid [29] [14] [22]. Electrospray ionization mass spectrometry provides accurate mass measurements that can distinguish between different isotopic species and confirm the number of incorporated isotopic labels [22] [30]. Tandem mass spectrometry experiments yield fragmentation patterns that provide structural information and can confirm the positions of isotopic labels within the molecule [22] [30].
The isotopic purity assessment requires specialized analytical approaches that can accurately quantify the percentage of isotopic enrichment [14]. Liquid chromatography coupled with high-resolution mass spectrometry allows for the separation and quantification of different isotopic species, providing precise measurements of isotopic purity [14] [24]. The method can distinguish between fully labeled, partially labeled, and unlabeled species with high accuracy and precision [14].
Infrared spectroscopy provides complementary structural information and can detect the presence of deuterium substitution through characteristic frequency shifts [25]. The carbon-deuterium stretching frequencies appear at lower wavenumbers compared to carbon-hydrogen bonds, providing a distinctive spectroscopic signature for deuterium-labeled compounds [25].
Ultraviolet-visible spectroscopy is employed to assess the electronic properties and purity of the labeled compound [18] [20]. While isotopic substitution typically has minimal effects on electronic transitions, the technique provides valuable information about the overall purity and the presence of chromophoric impurities [20].
Thermal analysis techniques, including differential scanning calorimetry and thermogravimetric analysis, characterize the thermal properties and stability of Oseltamivir-13C2,d3 Acid [26]. These measurements can detect changes in thermal behavior resulting from isotopic substitution and provide information about the physical properties of the labeled compound [26].
The establishment of comprehensive quality control parameters for Oseltamivir-13C2,d3 Acid is essential to ensure consistent product quality, isotopic integrity, and suitability for intended applications [18] [17] [26]. The quality control framework must address both traditional pharmaceutical quality attributes and specific requirements related to isotopic labeling [14] [15].
Chemical purity represents a fundamental quality control parameter that must be rigorously monitored throughout production and storage [18] [20]. High-performance liquid chromatography methods are validated to quantify the main component and detect related impurities with appropriate sensitivity and specificity [21] [17]. The purity specification typically requires a minimum content of 95% for the main component, with individual impurities not exceeding 0.1% and total impurities not exceeding 2.0% [26].
Isotopic purity constitutes a critical quality attribute specific to labeled compounds [14] [15]. The carbon-13 enrichment must be maintained at a minimum of 98% at each labeled position, while deuterium enrichment should exceed 97% at the designated sites [14]. Advanced analytical methods, including nuclear magnetic resonance spectroscopy and mass spectrometry, are employed to accurately assess isotopic composition and detect isotopic scrambling or exchange [14] [17].